3-(Azetidin-1-yl)-2-phenylpropanoic acid
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Overview
Description
3-(Azetidin-1-yl)-2-phenylpropanoic acid is a compound that features an azetidine ring, a phenyl group, and a propanoic acid moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its presence in various biologically active molecules. The phenyl group adds aromaticity to the compound, while the propanoic acid moiety provides an acidic functional group, making this compound versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The azetidine ring and phenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Azetidin-1-yl)-2-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to target proteins, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine-containing compound with a carboxylic acid functional group.
Phenylalanine: An amino acid with a phenyl group and a carboxylic acid moiety.
Proline: A cyclic amino acid with a secondary amine and a carboxylic acid group.
Uniqueness
3-(Azetidin-1-yl)-2-phenylpropanoic acid is unique due to the combination of its azetidine ring, phenyl group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(9-13-7-4-8-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) |
InChI Key |
SRVNPHSVAUCXNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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